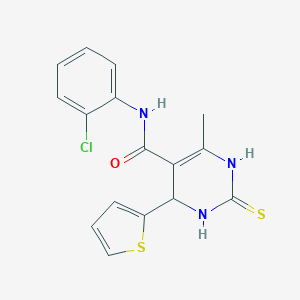

N-(2-chlorophenyl)-6-methyl-4-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

N-(2-chlorophenyl)-6-methyl-4-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine carboxamide derivative characterized by a thiophen-2-yl group at the C-4 position and a 2-chlorophenyl substituent on the amide nitrogen. Its molecular formula is C₁₇H₁₄ClN₃OS₂, with a molecular weight of 375.89 g/mol. The thioxo group at position 2 and the thiophene heterocycle at position 4 are critical structural features that may influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

N-(2-chlorophenyl)-6-methyl-2-sulfanylidene-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3OS2/c1-9-13(15(21)19-11-6-3-2-5-10(11)17)14(20-16(22)18-9)12-7-4-8-23-12/h2-8,14H,1H3,(H,19,21)(H2,18,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKANTXFUOURBHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC=CS2)C(=O)NC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chlorophenyl)-6-methyl-4-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

- Molecular Formula : C16H14ClN3OS2

- Molecular Weight : 363.88 g/mol

- CAS Number : 438485-61-1

This compound belongs to the class of tetrahydropyrimidines and incorporates thiophene and thioxo functionalities, which are known to enhance biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing potential applications in antimicrobial, anticancer, and antioxidant therapies.

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to N-(2-chlorophenyl)-6-methyl-4-(thiophen-2-yl)-2-thioxo have shown effectiveness against various pathogens. A study reported that certain pyrimidine derivatives demonstrated notable antimicrobial activity against Staphylococcus aureus and Candida albicans using disk diffusion methods .

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Candida albicans | Inhibition observed | |

| Escherichia coli | Moderate inhibition |

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Studies have indicated that similar pyrimidine derivatives can inhibit cancer cell proliferation. For example, a series of synthesized compounds demonstrated selective cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and NCI-H661 (lung cancer) . The mechanism often involves the targeting of key cellular pathways such as apoptosis induction and cell cycle arrest.

Antioxidant Activity

Antioxidant properties have also been evaluated for compounds within this chemical class. A study on Biginelli-type pyrimidines showed that certain derivatives effectively scavenge free radicals, with one compound exhibiting an IC50 value of 0.6 mg/ml in DPPH assays . This suggests that N-(2-chlorophenyl)-6-methyl-4-(thiophen-2-yl)-2-thioxo could possess similar antioxidant capabilities.

Case Studies

- Antimicrobial Efficacy : A novel series of pyrimidine derivatives were synthesized and tested against common pathogens. The results indicated that modifications at the thiophene position significantly enhanced antibacterial activity.

- Cytotoxicity Assessment : In vitro studies on human tumor cell lines revealed that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like etoposide, indicating a promising therapeutic index .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly as an antimicrobial and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

In silico studies using molecular docking have suggested that this compound may act as a 5-lipoxygenase inhibitor, which is relevant for treating inflammatory diseases . The anti-inflammatory properties of related compounds have been documented, indicating a promising area for further exploration .

Anticancer Research

Thiophene-containing compounds have been recognized for their anticancer potential. The structure of N-(2-chlorophenyl)-6-methyl-4-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide suggests it may interact with biological targets involved in cancer progression.

Case Studies and Findings

Recent studies have highlighted the efficacy of thiophene derivatives in cancer models. For example:

- The compound OSI-390 is a known anticancer drug derived from similar chemical frameworks .

- Experimental data on related thioxo compounds indicate they can induce apoptosis in cancer cells through various mechanisms .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of N-(2-chlorophenyl)-6-methyl-4-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. Research in this area focuses on modifying the thiophene and pyrimidine rings to enhance biological activity while minimizing toxicity.

Key Findings

Studies have shown that modifications at specific positions on the thiophene ring can significantly influence the compound's biological activity. For instance:

- Substituents at the 4-position of the thiophene ring have been linked to improved antimicrobial efficacy .

Synthesis and Development

The synthesis of N-(2-chlorophenyl)-6-methyl-4-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions that allow for structural modifications to enhance its properties.

Synthetic Pathways

Common synthetic routes include:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, molecular properties, and reported bioactivities:

Key Comparative Insights

Substituent Effects on Bioactivity

- 4-Substituent: Thiophen-2-yl (Target Compound): The sulfur-containing heterocycle may enhance π-π stacking interactions in biological targets compared to phenyl or methoxyphenyl groups. Thiophene’s electron-rich nature could improve binding to enzymes or receptors . 4-Hydroxyphenyl (): The hydroxyl group enhances solubility and antioxidant activity via radical scavenging .

- Amide Substituent: 2-Chlorophenyl (Target Compound): The chloro group’s electron-withdrawing nature may stabilize the amide bond and influence target selectivity.

Functional Group Modifications

- Thioxo vs. Oxo at Position 2 :

- The thioxo group in the target compound and analogs () may form stronger hydrogen bonds compared to the oxo group (), influencing enzyme inhibition (e.g., thymidine phosphorylase) .

- Thioxo derivatives often exhibit altered pharmacokinetic profiles due to differences in solubility and metabolic stability.

Physicochemical and Structural Considerations

- Crystallography : Analogs in and reveal that substituents influence dihedral angles and hydrogen-bonding networks, affecting crystal packing and bioavailability. For example, methoxy groups induce coplanarity with the pyrimidine ring, while fluorophenyl groups promote C–H···π interactions .

- Solubility : Hydroxyl and ester groups () enhance aqueous solubility compared to chlorophenyl or thiophene substituents .

Q & A

Synthesis and Optimization

Basic Q1: What are the standard synthetic routes for preparing N-(2-chlorophenyl)-6-methyl-4-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide? Methodological Answer: The synthesis typically involves multi-step reactions, such as:

Condensation : Reacting a β-keto ester (e.g., ethyl acetoacetate) with thiourea and substituted aldehydes (e.g., 2-thiophenecarboxaldehyde) under acidic conditions to form the tetrahydropyrimidine (Biginelli-like) scaffold.

Functionalization : Introducing the 2-chlorophenyl group via nucleophilic substitution or coupling reactions.

Key parameters include solvent choice (e.g., ethanol or DMF), temperature (60–100°C), and catalysts (e.g., HCl or p-toluenesulfonic acid). Optimization focuses on yield (40–70%) and purity, monitored via TLC and HPLC .

Advanced Q1: How can conflicting data on reaction yields for similar tetrahydropyrimidine derivatives be resolved? Methodological Answer: Contradictions often arise from variations in:

- Reagent stoichiometry : Excess thiourea may improve cyclization but reduce selectivity.

- Workup procedures : Differences in crystallization solvents (e.g., methanol vs. ethanol) affect yield and purity.

To resolve discrepancies, replicate reactions under controlled conditions using Design of Experiments (DoE) to isolate variables. Validate purity via HPLC and NMR before yield comparisons .

Structural Characterization

Basic Q2: What analytical techniques are essential for confirming the structure of this compound? Methodological Answer: Core techniques include:

- ¹H/¹³C NMR : To verify substituent positions (e.g., thiophene protons at δ 6.8–7.4 ppm) and the thioxo group (δ ~180–200 ppm in ¹³C).

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- IR Spectroscopy : Identify thioxo (C=S) stretches at ~1200 cm⁻¹ and amide (N–H) bands .

Advanced Q2: How can ambiguous NMR signals (e.g., overlapping peaks) be resolved for this compound? Methodological Answer: Use advanced NMR methods:

- 2D NMR (COSY, HSQC) : Resolve coupling between thiophene protons and adjacent methyl groups.

- Variable Temperature NMR : Reduce signal broadening caused by tautomerism in the thioxo group.

For crystallographic confirmation, employ single-crystal X-ray diffraction to unambiguously assign stereochemistry and bond lengths .

Biological Activity and SAR

Basic Q3: What structural features of this compound suggest potential bioactivity? Methodological Answer: Key pharmacophores include:

- Thiophene ring : Enhances lipophilicity and π-π interactions with target proteins.

- Thioxo group : May act as a hydrogen bond acceptor or participate in redox reactions.

- Chlorophenyl group : Improves binding affinity to hydrophobic pockets.

Preliminary assays (e.g., enzyme inhibition) should focus on targets relevant to pyrimidine derivatives, such as kinases or dihydrofolate reductase .

Advanced Q3: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity? Methodological Answer:

Derivatization : Synthesize analogs with variations in the thiophene (e.g., 3-thienyl) or chlorophenyl (e.g., para-substituted) groups.

Assay Design : Use high-throughput screening against disease-specific targets (e.g., cancer cell lines).

Computational Modeling : Perform docking studies to predict binding modes and guide synthetic priorities. Validate with IC₅₀ values and selectivity indices .

Data Contradictions and Reproducibility

Advanced Q4: How should researchers address discrepancies in reported biological activities of structurally similar compounds? Methodological Answer: Potential causes include:

- Impurity profiles : Trace byproducts (e.g., regioisomers) may skew activity. Use preparative HPLC to isolate pure batches.

- Assay conditions : Variations in cell lines or incubation times. Standardize protocols using guidelines like MIAME or FAIR.

Cross-validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Stability and Degradation

Basic Q4: What are the recommended storage conditions to ensure compound stability? Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Solubility : Lyophilize for long-term storage; reconstitute in DMSO (<10% in aqueous buffers).

Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis .

Advanced Q5: How can degradation pathways be elucidated for this compound? Methodological Answer:

- Forced Degradation Studies : Expose to acid (0.1M HCl), base (0.1M NaOH), and oxidative (H₂O₂) conditions.

- LC-MS/MS Analysis : Identify degradation products (e.g., hydrolysis of the amide bond or oxidation of thiophene).

Use kinetic modeling (Arrhenius plots) to predict shelf-life under standard conditions .

Computational and Mechanistic Studies

Advanced Q6: What computational methods are suitable for predicting the compound’s interaction with biological targets? Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to kinases (e.g., EGFR).

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories.

- QSAR Models : Corrogate electronic descriptors (e.g., HOMO/LUMO energies) with activity data from analogs .

Handling Regioisomerism and Stereochemistry

Advanced Q7: How can regioisomeric byproducts be minimized during synthesis? Methodological Answer:

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to block reactive sites during functionalization.

- Chromatographic Separation : Employ flash chromatography with gradients (e.g., hexane/EtOAc) to isolate the desired regioisomer.

Confirm purity via NOESY NMR to detect spatial proximity of substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.